N-(4-Methylphenyl)-N''-(4-phenyl-1,3-thiazol-2-yl)guanidine
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Overview
Description
N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine typically involves the reaction of 4-methylphenyl isothiocyanate with 4-phenyl-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the guanidine structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Explored as a potential therapeutic agent for conditions such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)urea
- N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)thiourea
- N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)carbamate
Uniqueness
N-(4-Methylphenyl)-N’'-(4-phenyl-1,3-thiazol-2-yl)guanidine is unique due to its specific guanidine structure, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable compound for research and development.
Properties
CAS No. |
20950-37-2 |
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Molecular Formula |
C17H16N4S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H16N4S/c1-12-7-9-14(10-8-12)19-16(18)21-17-20-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H3,18,19,20,21) |
InChI Key |
HXUXRCYOSFSJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CS2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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